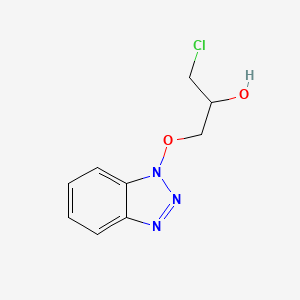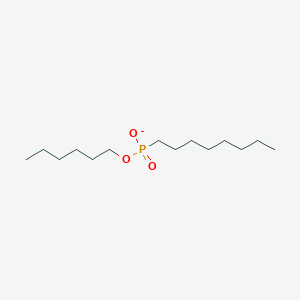
Hexyl octylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl octylphosphonate is an organophosphorus compound that belongs to the class of alkylphosphonic esters. These compounds are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is particularly notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl octylphosphonate can be synthesized through the transesterification reaction of alkylphosphonic acids. This involves the reaction of hexylphosphonic acid with octanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is also commonly employed for the large-scale production of phosphonic acids .
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl octylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
Hydrolysis: Hexylphosphonic acid and octanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexyl octylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for phosphonate metabolism.
Medicine: this compound derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the formulation of flame retardants, plasticizers, and surfactants.
Wirkmechanismus
Hexyl octylphosphonate exerts its effects primarily through its ability to form strong hydrogen bonds and coordinate with metal ions. The compound’s phosphonate group can bind to metal ions, forming stable complexes that are useful in various catalytic and industrial processes . Additionally, its ability to form hydrogen bonds makes it an effective ligand in supramolecular chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyl phosphonate
- Dihexyl phosphonate
- Dioctyl phosphonate
- Didecyl phosphonate
Uniqueness
Hexyl octylphosphonate is unique due to its mixed alkyl chain lengths, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring amphiphilic characteristics, such as surfactants and emulsifiers .
Conclusion
This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique chemical properties and ability to undergo a range of reactions make it a valuable tool in research and industry.
Eigenschaften
CAS-Nummer |
90860-85-8 |
|---|---|
Molekularformel |
C14H30O3P- |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
hexoxy(octyl)phosphinate |
InChI |
InChI=1S/C14H31O3P/c1-3-5-7-9-10-12-14-18(15,16)17-13-11-8-6-4-2/h3-14H2,1-2H3,(H,15,16)/p-1 |
InChI-Schlüssel |
KRYRFQWDQJYIHN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCP(=O)([O-])OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
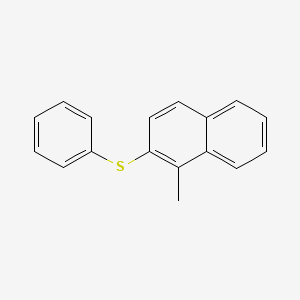
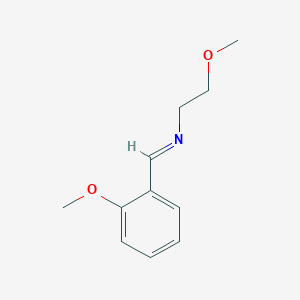

![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
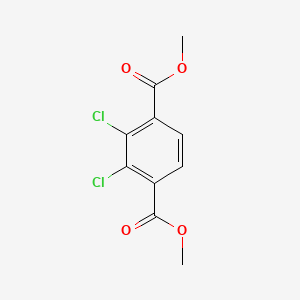
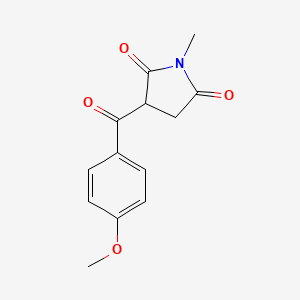

![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)


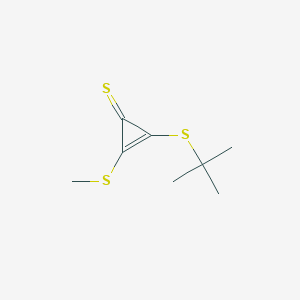
![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
